1-(6-Bromoisoquinolin-1-yl)ethanol
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Overview
Description
1-(6-Bromoisoquinolin-1-yl)ethanol is a chemical compound with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol . It is characterized by the presence of a bromo-substituted isoquinoline ring attached to an ethanol moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
One common method includes the reaction of 6-bromoisoquinoline with ethylene oxide under acidic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromo group or to convert the ethanol group to an alkane using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction can produce alkanes or dehalogenated compounds .
Scientific Research Applications
1-(6-Bromoisoquinolin-1-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanol involves its interaction with various molecular targets and pathways. The bromoisoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
1-(6-Bromoisoquinolin-1-yl)ethanol can be compared with other similar compounds, such as:
6-Bromoisoquinoline: Lacks the ethanol group, making it less versatile in certain chemical reactions.
1-(6-Bromoisoquinolin-1-yl)methanol: Similar structure but with a methanol group instead of ethanol, which can affect its reactivity and biological activity.
6-Bromo-3-fluoroisoquinoline: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of the bromoisoquinoline and ethanol moieties, providing a balance of reactivity and stability that is valuable in various research applications .
Properties
IUPAC Name |
1-(6-bromoisoquinolin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNXRDCOWXWTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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